(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
Description
The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a synthetic small molecule featuring a 4-chlorophenyl-substituted cyclopentane core linked via a ketone bridge to a piperazine ring. The piperazine moiety is further substituted at the 4-position with a 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl group.
While direct bioactivity data for this compound are unavailable in the provided evidence, its design principles align with compounds targeting central nervous system disorders, antimicrobial agents, or pesticidal applications. The cyclopentyl group may enhance lipophilicity and metabolic stability compared to smaller cycloalkyl substituents, while the cyclopropyl group on the pyrazole could influence conformational rigidity .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c1-26-21(16-20(25-26)17-4-5-17)27-12-14-28(15-13-27)22(29)23(10-2-3-11-23)18-6-8-19(24)9-7-18/h6-9,16-17H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKPNUFYIIPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, with CAS number 2034619-03-7, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.
- Molecular Formula : C23H29ClN4O
- Molecular Weight : 412.96 g/mol
- Structure : The compound features a cyclopentyl group and a piperazine moiety, which are known for their diverse biological activities.
1. Enzyme Inhibition
Research indicates that compounds similar to (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone exhibit significant enzyme inhibitory effects. Notably, studies on related piperazine derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes.
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 | |
| Compound B | Urease | 0.63 ± 0.001 |
These findings suggest that the target compound may also possess similar inhibitory properties, making it a candidate for further investigation in the context of neurodegenerative diseases and other conditions where AChE inhibition is beneficial.
2. Antibacterial Activity
The antibacterial efficacy of compounds containing the piperazine and pyrazole moieties has been documented in various studies. For instance, synthesized derivatives have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
These results indicate that (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone could be explored as a potential antibacterial agent.
3. Neuropharmacological Potential
The structural characteristics of this compound suggest possible applications in treating neurological disorders. The presence of the piperazine ring is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been shown to interact with serotonin receptors and other neurotransmitter systems.
Case Studies
Several studies have investigated compounds with structural similarities to (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone:
Study 1: Acetylcholinesterase Inhibition
In a study assessing AChE inhibitors, derivatives with piperazine structures showed significant inhibition compared to standard drugs, suggesting that modifications in the side chains can enhance bioactivity .
Study 2: Antibacterial Screening
Another study evaluated various synthesized pyrazole derivatives against clinical bacterial strains, revealing that certain modifications led to increased antibacterial potency, indicating that further structural optimization of the target compound could yield promising results .
Comparison with Similar Compounds
Structural Analog 1: 1-(4-Chlorophenyl)cyclopropylmethanone
Key Features :
Comparison :
- Absence of the pyrazole substituent limits opportunities for hydrogen bonding or π-π interactions, which may reduce target affinity.
Structural Analog 2: 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
Key Features :
Comparison :
- The pyrazol-3-one core introduces hydrogen-bonding capacity absent in the target compound.
- Dual chlorophenyl groups may enhance hydrophobic interactions but increase molecular weight (MW ~443 g/mol vs. estimated ~470 g/mol for the target compound).
Structural Analog 3: 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
Key Features :
Comparison :
- Simpler pyrazole substitution (methyl vs. cyclopropyl) may reduce steric hindrance but limit conformational control.
Data Table: Structural and Property Comparison
Research Findings and Implications
- Synthesis : The target compound likely employs strategies similar to ’s methods (e.g., coupling Boc-protected piperazine with activated carbonyl intermediates) .
- Bioactivity Potential: The pyrazole and piperazine motifs are associated with kinase inhibition (e.g., JAK2, CDK) and serotonin receptor modulation, suggesting possible CNS or anticancer applications .
- Metabolic Stability : The cyclopentyl group may confer longer half-life than cyclopropane analogs due to reduced ring strain and oxidative susceptibility .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous piperazine- and pyrazole-containing compounds typically involves multi-step reactions. Key steps include:
- Condensation reactions to form the methanone core, often using coupling reagents like HOBt (1-hydroxybenzotriazole) for amide bond formation .
- Cyclopropane or cyclopentyl group introduction via nucleophilic substitution or cycloaddition reactions under controlled temperatures (e.g., 0–60°C) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for piperazine acylation, while methanol/water mixtures aid in crystallization .
- Catalyst selection : Palladium-based catalysts for cross-coupling reactions involving chlorophenyl groups . Methodological Note: Monitor reaction progress using TLC or LC-MS, and purify intermediates via column chromatography .
Q. How should researchers confirm the molecular structure and purity of this compound?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural elucidation, use SHELX or WinGX for data refinement .
- HPLC-PDA : Purity assessment (>95%) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
Contradictions in anisotropic displacement parameters or bond lengths may arise due to:
- Disorder in flexible groups (e.g., cyclopentyl or piperazine rings): Refine using restraints in SHELXL or apply twin refinement in WinGX .
- Incomplete data resolution : Collect high-resolution datasets (<1.0 Å) and validate with Rint values < 5% .
- Cross-validation : Compare crystallographic data with DFT-optimized molecular geometries .
Q. What experimental designs are suitable for studying this compound’s interaction with biological targets?
To investigate binding mechanisms:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) in buffer systems mimicking physiological conditions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by crystallographic data of similar ligands .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- In silico ADMET prediction : Tools like SwissADME or ProTox-II assess logP, bioavailability, and hepatotoxicity based on structural fragments .
- CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS/MS metabolite profiling .
Data Contradiction Analysis
Q. How should conflicting biological activity data from similar compounds be interpreted?
Discrepancies in IC50 values or receptor selectivity may arise from:
- Structural variations : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups in pyrazole derivatives) .
- Assay conditions : Normalize data across studies by controlling pH, temperature, and cell line/variant .
- Orthogonal assays : Confirm activity via fluorescence polarization (FP) if SPR results are inconclusive .
Methodological Tables
Q. Table 1: Comparison of Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
